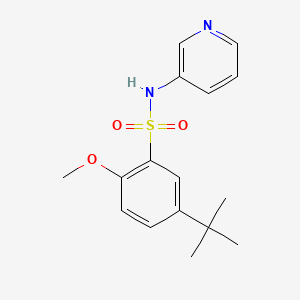

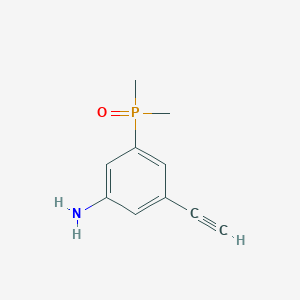

![molecular formula C19H16N2O2S B2893910 N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-phenylpropanamide CAS No. 681163-37-1](/img/structure/B2893910.png)

N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-phenylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Sensing Applications

A study by Mani et al. (2018) detailed the synthesis of a coumarin–pyrazolone probe for detecting Cr3+ ions, showcasing its application in living cell imaging. This highlights the potential of related coumarin derivatives in developing sensitive and selective sensors for metal ions, which could be useful in biological and environmental monitoring (Mani et al., 2018).

Antimicrobial Activity

Research by Darwish et al. (2014) synthesized new heterocyclic compounds incorporating sulfamoyl moiety, demonstrating promising antimicrobial properties. This indicates that N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-phenylpropanamide derivatives could serve as effective antimicrobial agents (Darwish et al., 2014).

Synthesis and Characterization

El‐Wahab et al. (2014) focused on the synthesis and characterization of a coumarin thiazole derivative, exploring its anti-microbial activity when incorporated into polyurethane coatings. This demonstrates the versatility of such compounds in material science, particularly in developing antimicrobial surfaces (El‐Wahab et al., 2014).

Catalytic Applications

Reddy and Jeong (2016) developed an efficient synthesis approach for thiazolo[3,2-a]chromeno[4,3-d]pyrimidin-6(7H)-ones, using eco-friendly catalysts under solvent-free conditions. This reflects the compound's role in green chemistry, offering a sustainable pathway for synthesizing complex heterocyclic structures (Reddy & Jeong, 2016).

Anticancer Potential

Kryshchyshyn et al. (2012) evaluated the anticancer activity of fused thiopyrano[2,3-d]thiazole derivatives, identifying compounds with significant efficacy against various cancer cell lines. This underscores the potential therapeutic applications of this compound derivatives in oncology (Kryshchyshyn et al., 2012).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been reported to exhibit diverse biological activities . They have been found to interact with various targets, including enzymes like cyclooxygenase (COX) and NDH-2 , and calcium channels .

Mode of Action

Thiazole derivatives, which share a similar structure, have been reported to exert their activity by blocking calcium channels that inhibit the ndh-2 enzyme, causing dissipation of the membrane potential . They may also suppress COX enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Biochemical Pathways

Molecules containing a thiazole ring, when entering physiological systems, may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Pharmacokinetics

The solubility of thiazole, a component of the compound, in water, alcohol, and ether may influence its bioavailability.

Result of Action

Some thiazole derivatives have been reported to exhibit anti-inflammatory activity . Other molecular mechanistic studies suggested that similar compounds induce S phase arrest, up-regulate the pro-apoptotic protein, down-regulate the anti-apoptotic protein, activate caspase-3, and subsequently induce mitochondrial dysfunction so as to induce cell apoptosis .

Action Environment

The solubility of thiazole in various solvents suggests that the compound’s action may be influenced by the solvent environment.

Análisis Bioquímico

Biochemical Properties

They have been found to exhibit a wide range of biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . The nature of these interactions and the specific biomolecules that N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-phenylpropanamide interacts with are yet to be identified.

Cellular Effects

It is known that thiazoles can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Thiazoles are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propiedades

IUPAC Name |

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2S/c22-17(11-10-13-6-2-1-3-7-13)20-19-21-18-14-8-4-5-9-15(14)23-12-16(18)24-19/h1-9H,10-12H2,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNWJKEZHSIMKBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)CCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-(2-((Difluoromethyl)thio)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2893832.png)

![Methyl 6-aminospiro[2.5]octane-1-carboxylate hydrochloride](/img/structure/B2893837.png)

![1-[(2,5-difluorophenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2893838.png)

![8-(2-chloroethyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2893840.png)

![2-(6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2893841.png)

![2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-phenyl-propionic acid](/img/structure/B2893849.png)